N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide
Overview
Description
N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[b]thiophene core, which is a fused ring system containing both sulfur and carbon atoms, and is further modified with a trifluoroacetamide group. The presence of the dimethylaminomethylidene moiety adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and cyclopenta[b]thiophene-based compounds. Examples include:
- N-(5-[(Z)-(dimethylamino)methylidene]-6-oxo-4,6-dihydro-5H-cyclopenta[b]thiophen-4-yl)-2,2,2-trifluoroacetamide .
- Various N,N-dimethyl enaminones used as building blocks for heterocyclic synthesis .
Uniqueness
N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide is unique due to its combination of a cyclopenta[b]thiophene core with a trifluoroacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(dimethylaminomethylidene)-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S/c1-17(2)5-7-8(16-11(19)12(13,14)15)6-3-4-20-10(6)9(7)18/h3-5,8H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVMKIWABGOSPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112354 | |
Record name | N-[5-[(Dimethylamino)methylene]-5,6-dihydro-6-oxo-4H-cyclopenta[b]thien-4-yl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701112354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865659-09-2 | |
Record name | N-[5-[(Dimethylamino)methylene]-5,6-dihydro-6-oxo-4H-cyclopenta[b]thien-4-yl]-2,2,2-trifluoroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865659-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-[(Dimethylamino)methylene]-5,6-dihydro-6-oxo-4H-cyclopenta[b]thien-4-yl]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701112354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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